Pentyl methacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20963. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

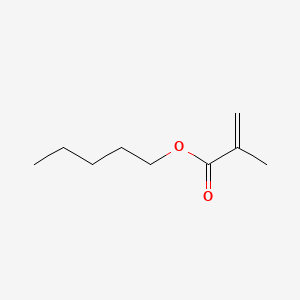

Structure

3D Structure

Properties

IUPAC Name |

pentyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-5-6-7-11-9(10)8(2)3/h2,4-7H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDSPAVLTMAXHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28551-45-3 | |

| Record name | Poly(n-pentyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28551-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20182716 | |

| Record name | Pentyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2849-98-1 | |

| Record name | Pentyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2849-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002849981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C36T5OJV1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

pentyl methacrylate chemical structure and properties

This guide provides a comprehensive overview of the chemical structure, properties, and polymerization kinetics of pentyl methacrylate, tailored for researchers, scientists, and professionals in drug development and polymer chemistry.

Chemical Structure and Identification

This compound, also known as n-amyl methacrylate, is an organic compound and the ester of methacrylic acid and pentanol. Its chemical structure consists of a pentyl group attached to the oxygen of the carboxylate group of the methacrylate moiety.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | pentyl 2-methylprop-2-enoate[1] |

| Synonyms | Amyl methacrylate, n-amyl methacrylate[1][2] |

| CAS Number | 2849-98-1[1] |

| Molecular Formula | C₉H₁₆O₂[1][3] |

| SMILES | CCCCCOC(=O)C(=C)C[1][3] |

| InChI | InChI=1S/C9H16O2/c1-4-5-6-7-11-9(10)8(2)3/h2,4-7H2,1,3H3[1][3] |

| InChIKey | GYDSPAVLTMAXHT-UHFFFAOYSA-N[1][3] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in various chemical processes.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 156.22 g/mol [1] |

| Appearance | Colorless liquid |

| Density | 0.89 g/cm³[4][5] |

| Boiling Point | 179.8 °C at 760 mmHg[4][5] |

| Flash Point | 53.9 °C[4][5] |

| Refractive Index | 1.426[4][5] |

| Vapor Pressure | 0.923 mmHg at 25°C[4][5] |

Synthesis and Polymerization

This compound serves as a monomer for the synthesis of various polymers. Its polymerization can be achieved through different mechanisms, most commonly free-radical polymerization.

A general route for the synthesis of methacrylate monomers involves the reaction of methacrylic acid or its derivatives with the corresponding alcohol. For instance, p-tolyl methyl methacrylate is synthesized from the reaction of sodium methacrylate with p-tolyl chloride[6]. A similar transesterification reaction of 2-(diethylamino)ethyl methacrylate with methanol can yield methyl methacrylate[7].

The polymerization of this compound is typically initiated by free-radical initiators such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide (BPO)[8]. The process involves initiation, propagation, and termination steps.

Experimental Protocols

Prior to polymerization, this compound is typically purified by passing it through a column of basic alumina to remove inhibitors[9].

This method is used to determine the propagation rate coefficient (kp) of radical polymerization[9].

-

Materials: this compound, a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA), and optionally a solvent (e.g., toluene)[9].

-

Procedure:

-

A mixture of the monomer, photoinitiator, and solvent is placed in a thermostated cuvette.

-

The mixture is purged with an inert gas (e.g., argon) for approximately 10 minutes and preheated[9].

-

The polymerization is initiated by periodic laser pulses at a known repetition rate[9].

-

The reaction is quenched by adding an inhibitor (e.g., hydroquinone)[9].

-

Monomer conversion is determined gravimetrically after removing the unreacted monomer under vacuum[9].

-

The molar mass distribution of the resulting polymer is analyzed by size-exclusion chromatography (SEC) to determine kp[9].

-

RAFT polymerization is a controlled radical polymerization technique used to synthesize polymers with well-defined molecular weights and narrow dispersities.

-

Materials: this compound, an initiator (e.g., AIBN), and a RAFT agent (e.g., 4-cyano-4-[(dodecylsulfanylthiocarbonyl) sulfanyl]pentanoic acid, CDSPA)[9].

-

Procedure:

-

Solutions of the initiator and RAFT agent in the monomer are prepared[9].

-

The solutions are purged with argon and then heated to 60 °C to initiate polymerization[9].

-

The polymerization is stopped at predetermined time intervals by cooling the reaction vessels in an ice bath[9].

-

Monomer conversion is determined gravimetrically after removing the residual monomer under vacuum[9].

-

Applications

Polymers derived from this compound, like other poly(methacrylates), have a wide range of applications due to their versatile properties. Poly(methyl methacrylate) (PMMA), a related polymer, is known for its excellent transparency, chemical stability, and electrical insulation, finding use in aviation, architecture, medical devices, and optics[8][10][11]. The incorporation of different alkyl ester groups, such as the pentyl group, allows for the tuning of polymer properties like flexibility and glass transition temperature, making them suitable for use in:

-

Coatings and Adhesives: Where they can enhance flexibility, weather resistance, and adhesion[4].

-

Polymer Production: As a comonomer to modify the properties of the final polymer, contributing to durability and flexibility[4].

Safety and Handling

This compound is associated with certain hazards and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Statements for this compound

| Hazard Code | Statement |

| H315 | Causes skin irritation[1][12] |

| H319 | Causes serious eye irritation[1][12] |

| H335 | May cause respiratory irritation[1][12] |

Handling recommendations include:

-

Working in a well-ventilated area.

-

Wearing appropriate personal protective equipment, including gloves and eye protection.

-

Avoiding contact with skin and eyes[13].

-

Keeping away from heat, sparks, and open flames as it is a flammable liquid.

-

Storing in a tightly closed container in a cool, dry place[13].

References

- 1. This compound | C9H16O2 | CID 76101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chembk.com]

- 3. PubChemLite - this compound (C9H16O2) [pubchemlite.lcsb.uni.lu]

- 4. Cas 2397-76-4,NEO-PENTYL METHACRYLATE | lookchem [lookchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Synthesis, Characterization of (p-Tolyl Methyl Methacrylate) Polymer and Investigation of Thermal Properties | Semantic Scholar [semanticscholar.org]

- 7. Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. d-nb.info [d-nb.info]

- 10. mdpi.com [mdpi.com]

- 11. POLYMETHYL METHACRYLATE - Ataman Kimya [atamanchemicals.com]

- 12. chemical-label.com [chemical-label.com]

- 13. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Synthesis of Pentyl Methacrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for pentyl methacrylate, a valuable monomer in various scientific and industrial applications. The document details the core chemical reactions, experimental protocols, and quantitative data associated with its production, tailored for professionals in research and development.

Introduction

This compound is an acrylic ester that serves as a versatile building block in the synthesis of polymers with tailored properties. Its applications range from specialty plastics and coatings to advanced drug delivery systems. The precise control over its synthesis is crucial for ensuring high purity and consistent quality of the final monomer, which in turn dictates the performance of the resulting polymers. This guide focuses on the two predominant methods for its synthesis: transesterification of methyl methacrylate and direct esterification of methacrylic acid.

Core Synthesis Methodologies

The industrial and laboratory-scale synthesis of this compound primarily relies on two well-established chemical reactions. The choice between these methods often depends on factors such as the availability of starting materials, desired purity, and economic considerations.

Transesterification of Methyl Methacrylate with Pentanol

Transesterification is a widely employed method for the synthesis of higher alkyl methacrylates. This process involves the reaction of a lower alkyl methacrylate, typically methyl methacrylate (MMA), with a higher alcohol, in this case, pentanol. The reaction is reversible and requires a catalyst to proceed at a reasonable rate. To drive the equilibrium towards the formation of this compound, the lower boiling point alcohol byproduct, methanol, is continuously removed from the reaction mixture, often by azeotropic distillation.[1][2]

A variety of catalysts can be employed for this reaction, including lithium compounds such as lithium hydroxide and lithium carbonate, as well as titanium and zirconium alcoholates.[3][4] The reaction temperature is typically maintained between 60°C and 150°C.[2][4] To prevent the polymerization of the methacrylate monomers during synthesis, polymerization inhibitors like hydroquinone or methylene blue are essential.[4]

Reaction Scheme: CH₂(CH₃)COOCH₃ + CH₃(CH₂)₄OH ⇌ CH₂(CH₃)COOCH₂(CH₂)₃CH₃ + CH₃OH (Methyl Methacrylate + Pentanol ⇌ this compound + Methanol)

Direct Esterification of Methacrylic Acid with Pentanol

Direct esterification is a classical and straightforward method for producing this compound. This reaction involves the direct condensation of methacrylic acid with pentanol in the presence of an acid catalyst.[5][6] Similar to transesterification, this is an equilibrium-limited reaction. The removal of the water byproduct is critical to shift the equilibrium towards the product side and achieve high yields.[5]

Commonly used catalysts for this process include strong mineral acids like sulfuric acid and p-toluenesulfonic acid.[1] For a more environmentally friendly and easily separable option, strongly acidic ion exchange resins can also be utilized as heterogeneous catalysts.[7] The reaction is typically carried out at elevated temperatures to facilitate the removal of water.

Reaction Scheme: CH₂(CH₃)COOH + CH₃(CH₂)₄OH ⇌ CH₂(CH₃)COOCH₂(CH₂)₃CH₃ + H₂O (Methacrylic Acid + Pentanol ⇌ this compound + Water)

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of higher alkyl methacrylates, providing a comparative overview of the reaction parameters for both transesterification and direct esterification. The data presented is representative and may require optimization for the specific synthesis of this compound.

Table 1: Transesterification of Methyl Methacrylate with Higher Alcohols

| Parameter | Value | Reference |

| Reactants | ||

| Methyl Methacrylate to Alcohol Molar Ratio | 2:1 to 4:1 | [1] |

| Catalyst | ||

| Lithium Hydroxide Monohydrate | 5 g (in 200 g Methanol) for ~36.6 kg MMA | [3] |

| Titanium Alkoxide (e.g., Ti(OR)₄) | Varies | [4] |

| Reaction Conditions | ||

| Temperature | 100 - 150 °C | [4] |

| Reaction Time | 4 - 6 hours | [3] |

| Inhibitor | ||

| Hydroquinone / Methylene Blue | Varies | [4] |

| Outcome | ||

| Conversion | >98% | [3] |

Table 2: Direct Esterification of Methacrylic Acid with Alcohols

| Parameter | Value | Reference |

| Reactants | ||

| Alcohol to Methacrylic Acid Molar Ratio | 1:1 to 4:1 | [8] |

| Catalyst | ||

| Sulfuric Acid | 0.5 - 4 wt% | [8] |

| Strongly Acidic Ion Exchange Resin | Varies | [7] |

| Reaction Conditions | ||

| Temperature | 25 - 85 °C | [8] |

| Pressure | Reduced Pressure | [7] |

| Outcome | ||

| Yield | High conversion with water removal | [5] |

Experimental Protocols

The following are detailed, generalized methodologies for the laboratory-scale synthesis of this compound.

Protocol for Transesterification of Methyl Methacrylate with Pentanol

Materials:

-

Methyl methacrylate (MMA)

-

Pentanol

-

Lithium hydroxide monohydrate (or other suitable catalyst)

-

Hydroquinone (polymerization inhibitor)

-

Anhydrous sodium sulfate (drying agent)

-

Reaction flask equipped with a distillation head, condenser, and receiver

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: Assemble a clean and dry reaction flask with a magnetic stir bar, heating mantle, distillation head, condenser, and a collection flask.

-

Charging Reactants: Charge the reaction flask with methyl methacrylate, pentanol, and the polymerization inhibitor (e.g., hydroquinone). A typical molar ratio of MMA to pentanol is 3:1.

-

Catalyst Addition: Prepare a solution of the lithium hydroxide catalyst in a small amount of methanol and add it to the reaction flask.

-

Reaction: Heat the mixture to reflux (approximately 100-130°C) with continuous stirring. The methanol-methyl methacrylate azeotrope will begin to distill.

-

Methanol Removal: Continuously collect the distillate. The progress of the reaction can be monitored by measuring the amount of methanol collected.

-

Reaction Completion: The reaction is considered complete when the theoretical amount of methanol has been removed, and the temperature of the reaction mixture rises.

-

Work-up: Cool the reaction mixture to room temperature. Wash the crude product with water to remove any remaining catalyst and unreacted alcohol.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Purify the this compound by vacuum distillation to obtain the final product.

Protocol for Direct Esterification of Methacrylic Acid with Pentanol

Materials:

-

Methacrylic acid

-

Pentanol

-

p-Toluenesulfonic acid (or sulfuric acid)

-

Hydroquinone (polymerization inhibitor)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (drying agent)

-

Dean-Stark apparatus

-

Reaction flask, condenser, heating mantle, and magnetic stirrer

Procedure:

-

Reaction Setup: Set up a reaction flask with a Dean-Stark trap, condenser, heating mantle, and magnetic stirrer.

-

Charging Reactants: Add methacrylic acid, pentanol, the acid catalyst (e.g., p-toluenesulfonic acid), and the polymerization inhibitor to the reaction flask. An excess of pentanol can be used to drive the reaction.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with pentanol.

-

Water Removal: Continuously remove the water from the Dean-Stark trap.

-

Reaction Completion: The reaction is complete when no more water is collected in the trap.

-

Work-up: Cool the reaction mixture. Neutralize the excess acid catalyst by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Separation: Separate the organic layer and wash it with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Purify the this compound by vacuum distillation.

Visualizations

The following diagrams illustrate the chemical pathways and a general experimental workflow for the synthesis of this compound.

Caption: Transesterification pathway for this compound synthesis.

Caption: Direct esterification pathway for this compound synthesis.

Caption: General experimental workflow for this compound synthesis.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. US20070287841A1 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents [patents.google.com]

- 3. US4791221A - Transesterification of methyl methacrylate - Google Patents [patents.google.com]

- 4. US3887609A - Process for the production of higher alkylacrylates and methacrylates - Google Patents [patents.google.com]

- 5. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]

- 6. Catalysis for the synthesis of methacrylic acid and methyl methacrylate - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. US6025520A - Method for preparing (meth)acrylic acid ester - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Poly(pentyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of poly(pentyl methacrylate) (PPMA). The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this polymer for its potential applications. This document summarizes key quantitative data in structured tables, details relevant experimental methodologies, and presents logical relationships and workflows through diagrams.

Core Physical and Chemical Properties

Poly(this compound) is a polymer synthesized from the monomer this compound. As a member of the poly(n-alkyl methacrylate) family, its properties are influenced by the length of its alkyl ester side chain. This section outlines its key physical and chemical characteristics.

Molecular and Thermal Properties

The molecular weight and thermal properties of a polymer are critical for determining its processing conditions and end-use performance. The glass transition temperature (Tg) is a key parameter, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

| Property | Value | Experimental Method |

| Glass Transition Temperature (Tg) | ~20 °C | Dynamic Mechanical Analysis (DMA)[1] |

| Thermal Stability | The primary thermal degradation product is the corresponding methacrylate monomer. Higher molecular weight poly(alkyl methacrylates) generally exhibit greater thermal resistance.[2] | Pyrolysis-Gas Chromatography |

| Mark-Houwink Parameters (in THF at 35 °C) | K = 25.7 x 10⁻³ mL/g, a = 0.615 | Size-Exclusion Chromatography (SEC)[1] |

Optical and Physical Properties

The optical and physical properties of poly(this compound) are important for applications where clarity, density, and refractive index are critical.

| Property | Value | Notes |

| Refractive Index | Estimated to be around 1.48-1.49 | Based on values for other poly(n-alkyl methacrylates) such as poly(n-propyl methacrylate) (1.4840) and poly(ethyl methacrylate) (1.4850).[3] |

| Density | Not specifically reported | The density of other poly(n-alkyl methacrylates) such as poly(n-propyl methacrylate) is approximately 1.08 g/cm³.[4] |

Solubility

The solubility of a polymer is crucial for its processing, formulation, and application, particularly in drug delivery systems. The solubility of poly(n-alkylmethacrylate)s is dependent on the length of the alkyl side chain.

| Solvent Type | Solubility | Reference |

| Aromatic Hydrocarbons | Toluene is a good solvent. | [2] |

| Alkanes (C6 to C10) | Solubility increases with the length of the side chain. | [2] |

| Alcohols | Solubility in 1-pentanol is noted to increase with side-chain length. Lower alcohols (up to C4) are generally non-solvents for shorter-chain poly(methacrylates) like PMMA. | [2] |

| Common Organic Solvents | Generally soluble in solvents like tetrahydrofuran (THF) and chloroform. | [5] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of poly(this compound).

Synthesis of Poly(this compound) via Free Radical Polymerization

A common method for synthesizing poly(this compound) is through free radical polymerization.

Materials:

-

n-Pentyl methacrylate (monomer)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

Toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Basic alumina column (for monomer purification)

Procedure:

-

Monomer Purification: n-Pentyl methacrylate is passed through a basic alumina column to remove inhibitors.[6]

-

Initiator Purification: AIBN is recrystallized from methanol.[6]

-

Polymerization:

-

A solution of the purified n-pentyl methacrylate monomer and AIBN in toluene is prepared in a reaction vessel.

-

The solution is purged with an inert gas (e.g., argon) to remove oxygen, which can inhibit the polymerization.[6]

-

The reaction vessel is then heated to a specific temperature (e.g., 60 °C) to initiate the polymerization.[6]

-

The reaction is allowed to proceed for a predetermined time to achieve the desired molecular weight and conversion.

-

-

Termination and Purification:

-

The polymerization is terminated by cooling the reaction mixture rapidly (e.g., in an ice bath).[6]

-

The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring.

-

The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.[6]

-

Characterization Methods

DSC is used to determine the thermal transitions of the polymer, most notably the glass transition temperature (Tg).

Sample Preparation:

-

A small amount of the dried polymer (typically 5-10 mg) is accurately weighed into an aluminum DSC pan.

-

The pan is hermetically sealed.[7]

Typical DSC Protocol:

-

The sample is heated at a controlled rate (e.g., 10 °C/min or 20 °C/min) under a nitrogen atmosphere.[7][8]

-

To remove the thermal history, an initial heating scan is often performed, followed by a controlled cooling ramp, and then a second heating scan from which the Tg is determined.[9]

-

The Tg is identified as a step-change in the heat flow curve.[10]

GPC/SEC is employed to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.

Sample Preparation:

-

The dried polymer is dissolved in a suitable mobile phase (e.g., tetrahydrofuran, THF) at a known concentration (typically 1-2 mg/mL).[11]

-

The solution is filtered through a membrane filter (e.g., 0.2 or 0.45 µm) to remove any particulate matter before injection.[11]

Typical GPC/SEC Protocol:

-

Mobile Phase: Tetrahydrofuran (THF) is a commonly used mobile phase for polymethacrylates.[12]

-

Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns with a range of pore sizes is often used.[13]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[14]

-

Detection: A refractive index (RI) detector is commonly used.[13]

-

Calibration: The system is calibrated using narrow molecular weight standards, such as polystyrene or poly(methyl methacrylate), to generate a calibration curve of log(molecular weight) versus elution volume.[13]

Visualizations

The following diagrams illustrate the polymerization process and a typical experimental workflow for the synthesis and characterization of poly(this compound).

Caption: Free radical polymerization of this compound.

Caption: Experimental workflow for PPMA synthesis and characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Refractive Index of Polymers - Holographyforum.org / holowiki.org [holographyforum.org]

- 4. researchgate.net [researchgate.net]

- 5. kinampark.com [kinampark.com]

- 6. d-nb.info [d-nb.info]

- 7. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 8. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 11. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. azom.com [azom.com]

- 13. sysop.esens.kr [sysop.esens.kr]

- 14. agilent.com [agilent.com]

An In-Depth Technical Guide to the CAS Number and Safety Data of Pentyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Chemical Abstracts Service (CAS) number and associated safety data for pentyl methacrylate. The information is intended for laboratory professionals and those involved in drug development who may handle this chemical. This document summarizes key toxicological data, outlines experimental protocols for safety assessment, and provides guidance on safe handling practices.

Chemical Identification and Physical Properties

This compound, also known as n-amyl methacrylate, is an organic compound with the chemical formula C₉H₁₆O₂.[1][2] It is primarily used as a monomer in the production of polymers.

Table 1: Chemical Identification and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2849-98-1 | [1][2] |

| Molecular Formula | C₉H₁₆O₂ | [1][2] |

| IUPAC Name | pentyl 2-methylprop-2-enoate | [1][2] |

| Synonyms | Amyl methacrylate, n-Amyl methacrylate | [1][2] |

| Molar Mass | 156.22 g/mol | [1][2] |

| Boiling Point | 73-75°C at 17mm Hg | [3] |

| Flash Point | 90°C | [3] |

| Density | 0.89 g/mL | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is known to cause skin, eye, and respiratory irritation.[1][2]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Pictogram |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation | |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Source: ECHA C&L Notifications Summary[4]

Toxicological Data

Comprehensive toxicological data for this compound is limited. Much of the available information is based on studies of other methacrylate esters. The following tables summarize the available data and provide context from related compounds.

Acute Toxicity

Table 3: Acute Toxicity Data

| Endpoint | Species | Route | Value | Classification | Reference |

| LD₅₀ | Rat | Dermal | > 2000 mg/kg bw | Not Classified | [1] |

| LD₅₀ | Rat | Oral | No data available | - | |

| LC₅₀ | - | Inhalation | No data available | - |

An acute dermal toxicity study in rats, following OECD Guideline 402, showed no mortality or signs of systemic toxicity at a limit dose of 2000 mg/kg body weight.[1]

Irritation and Sensitization

Table 4: Irritation and Sensitization Data

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation | Rabbit | Irritating | Category 2 | [5][6][7][8] |

| Eye Irritation | Rabbit | Severely irritating | Category 2A | [9] |

| Skin Sensitization | Mouse | Expected to be a sensitizer | - | [10] |

Studies on analogous methacrylates indicate a potential for skin sensitization.[10]

Repeated Dose, Genotoxicity, and Reproductive Toxicity

Experimental Protocols

The following sections describe the methodologies for key toxicological assessments as outlined by the Organisation for Economic Co-operation and Development (OECD) guidelines.

Acute Dermal Toxicity (OECD Guideline 402)

This test provides information on health hazards likely to arise from a single, short-term dermal exposure to a substance.[5][7][12]

-

Test Animals: Typically, young adult rats (8-12 weeks old) are used.

-

Procedure: A single dose of the test substance is applied to a shaved area of the back (at least 10% of the body surface area). The area is covered with a porous gauze dressing for 24 hours.

-

Dose Level: For a limit test, a dose of 2000 mg/kg body weight is used.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days. A gross necropsy is performed at the end of the study.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye.[8][13][14]

-

Test Animals: Albino rabbits are the preferred species.

-

Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctivae are scored for redness, swelling, and other effects. The observation period can be extended to 21 days to assess the reversibility of effects.

Skin Sensitization: Local Lymph Node Assay (LLNA; OECD Guideline 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.[15][16][17]

-

Test Animals: Mice are used for this assay.

-

Principle: The test measures the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance.

-

Procedure: The test substance is applied to the dorsal surface of the ears for three consecutive days. On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously.

-

Endpoint: The draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured. A Stimulation Index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. An SI of 3 or greater is considered a positive result. The EC3 value, the concentration that produces an SI of 3, is used to classify the potency of the sensitizer.[16][17][18]

Safe Handling and Emergency Procedures

The following diagrams illustrate key workflows for the safe handling of this compound in a laboratory setting.

Caption: General workflow for handling this compound.

Caption: Workflow for responding to a this compound spill.

Caption: First aid procedures for this compound exposure.

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. While specific toxicological data for this compound are not extensively available, information from analogous methacrylate esters provides a basis for a cautious approach to its use in a laboratory setting. Adherence to standard safety protocols, including the use of appropriate personal protective equipment and working in well-ventilated areas, is essential to minimize the risk of exposure. In the event of exposure, prompt and appropriate first aid measures should be taken, followed by medical attention. Researchers and drug development professionals should consult the full safety data sheet (SDS) provided by the supplier before handling this compound.

References

- 1. cir-safety.org [cir-safety.org]

- 2. oecd.org [oecd.org]

- 3. Estimation of acute oral toxicity using the No Observed Adverse Effect Level (NOAEL) from the 28 day repeated dose toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C9H16O2 | CID 76101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. daikinchemicals.com [daikinchemicals.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. chemview.epa.gov [chemview.epa.gov]

- 9. chemview.epa.gov [chemview.epa.gov]

- 10. Final report of the safety assessment of methacrylate ester monomers used in nail enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. ecetoc.org [ecetoc.org]

- 17. ftp.cdc.gov [ftp.cdc.gov]

- 18. ftp.cdc.gov [ftp.cdc.gov]

Spectroscopic Analysis of Pentyl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of pentyl methacrylate, a monomer frequently utilized in polymer synthesis for applications in drug delivery, dental materials, and specialty coatings. This document details the expected spectral characteristics in Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for spectral interpretation.

Introduction to this compound

This compound (C₉H₁₆O₂) is the ester of methacrylic acid and pentanol. Its structure, characterized by a terminal vinyl group and a five-carbon ester chain, dictates its reactivity in polymerization and the spectral features detailed herein. Accurate spectroscopic characterization is crucial for confirming the purity of the monomer, identifying it in complex mixtures, and understanding its polymerization kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the ester group and the double bond.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| =CH₂ (cis to C=O) | ~ 6.1 | Singlet | 1H |

| =CH₂ (trans to C=O) | ~ 5.5 | Singlet | 1H |

| -O-CH₂ - | ~ 4.1 | Triplet | 2H |

| -C-CH₃ | ~ 1.9 | Singlet | 3H |

| -CH₂- (adjacent to O-CH₂) | ~ 1.7 | Quintet | 2H |

| -CH₂-CH₂- (central) | ~ 1.4 | Multiplet | 4H |

| -CH₃ (terminal) | ~ 0.9 | Triplet | 3H |

Note: Predicted values are based on typical chemical shifts for similar methacrylate esters. Actual values may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically distinct carbon atom gives rise to a separate signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C =O (Ester Carbonyl) | ~ 167 |

| C =CH₂ (Quaternary) | ~ 136 |

| C=CH₂ (Methylene) | ~ 125 |

| -O-CH₂ - | ~ 65 |

| -CH₂ - (adjacent to O-CH₂) | ~ 28 |

| -CH₂ - (central) | ~ 28 |

| -CH₂ - (adjacent to terminal CH₃) | ~ 22 |

| -C -CH₃ | ~ 18 |

| -CH₃ (terminal) | ~ 14 |

Note: Predicted values are based on typical chemical shifts for similar methacrylate esters. Actual values may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring high-quality NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation :

-

Dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which results in sharp, well-resolved peaks.

-

-

Data Acquisition :

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Set appropriate spectral width, acquisition time, and relaxation delay for optimal data collection.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by absorptions from the ester and alkene functional groups.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H (sp² on =CH₂) | Stretching | ~ 3100 - 3000 | Medium |

| C-H (sp³) | Stretching | ~ 2960 - 2850 | Strong |

| C=O (Ester) | Stretching | ~ 1720 | Strong |

| C=C (Alkene) | Stretching | ~ 1640 | Medium |

| C-O | Stretching | ~ 1300 - 1150 | Strong |

| =C-H | Bending (out-of-plane) | ~ 940 | Medium |

Experimental Protocol for FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

For a liquid sample like this compound, ATR-FTIR is a convenient and rapid method.

-

Sample Preparation :

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Background Spectrum :

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis :

-

Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks.

-

Workflow and Data Interpretation

The spectroscopic analysis of this compound follows a logical progression from data acquisition to structural confirmation.

The interpretation of the collective spectroscopic data allows for the unambiguous confirmation of the structure of this compound.

Conclusion

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive characterization of this compound. By following standardized experimental protocols and understanding the correlation between molecular structure and spectral features, researchers can confidently verify the identity and purity of this important monomer, ensuring the quality and reproducibility of their downstream applications in materials science and drug development.

A Comprehensive Technical Guide to the Thermal Properties of Pentyl Methacrylate Polymers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the thermal characteristics of pentyl methacrylate polymers, crucial for their application in research, and drug development. The thermal behavior of these polymers, including their glass transition, melting, and decomposition, dictates their processing parameters, stability, and ultimate performance in various applications. This document summarizes key quantitative data, details experimental methodologies for thermal analysis, and provides a visual representation of the analytical workflow.

Core Thermal Properties of Poly(this compound) Isomers

The thermal properties of poly(this compound)s are significantly influenced by the isomeric structure of the pentyl group in the side chain. Variations in branching and steric hindrance affect chain mobility and, consequently, the glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition (Td) characteristics. The following table summarizes the available quantitative data for different isomers.

| Polymer Isomer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Onset Decomposition Temperature (T_onset_) (°C) | Peak Decomposition Temperature (T_peak_) (°C) |

| Poly(n-pentyl methacrylate) | 20 | Not Applicable (Amorphous) | ~250 | ~370 |

| Poly(isothis compound) | 15 | Not Applicable (Amorphous) | Data Not Available | Data Not Available |

| Poly(neothis compound) | 26 | Not Applicable (Amorphous) | Data Not Available | Data Not Available |

| Poly(tert-pentyl methacrylate) | 118 | Not Applicable (Amorphous) | Data Not Available | Data Not Available |

Note: Poly(alkyl methacrylates) are generally amorphous and thus do not exhibit a distinct melting point. The thermal decomposition of poly(alkyl methacrylates) primarily occurs via depolymerization, yielding the corresponding monomer.[1] The decomposition temperatures can vary depending on factors like molecular weight and heating rate.

Experimental Protocols for Thermal Analysis

Accurate determination of the thermal properties of this compound polymers relies on standardized experimental techniques, primarily Differential Scanning Calorimetry (DSC) for glass transition and melting phenomena, and Thermogravimetric Analysis (TGA) for thermal stability and decomposition.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

This protocol is based on ASTM D7426 and ASTM D3418 standards for determining the glass transition temperature of polymers.[2][3]

1. Instrumentation:

-

A differential scanning calorimeter (DSC) equipped with a furnace capable of controlled heating and cooling, temperature sensors, and a data acquisition system.

2. Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound polymer sample into a standard aluminum DSC pan.

-

Crimp the pan with an aluminum lid to encapsulate the sample.

-

Prepare an empty, crimped aluminum pan to serve as a reference.

3. Experimental Procedure:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with a dry, inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -50°C) to a temperature well above the expected Tg (e.g., 150°C) at a constant heating rate of 20°C/min. This step is to erase the thermal history of the sample.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the initial temperature.

-

Second Heating Scan: Heat the sample again at a rate of 20°C/min through the glass transition region. The data from this second heating scan is used for the analysis.

4. Data Analysis:

-

The glass transition is observed as a step-like change in the heat flow curve.

-

The Tg is determined as the midpoint of this transition, where the heat capacity of the material changes.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

This protocol is based on the ASTM E1131 standard for compositional analysis by thermogravimetry.[4][5]

1. Instrumentation:

-

A thermogravimetric analyzer (TGA) consisting of a precision microbalance, a programmable furnace, and a system for controlled gas flow.

2. Sample Preparation:

-

Accurately weigh a small sample of the this compound polymer (typically 5-10 mg) into a tared TGA sample pan (e.g., platinum or ceramic).

3. Experimental Procedure:

-

Place the sample pan onto the TGA balance mechanism within the furnace.

-

Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Continuously record the sample weight as a function of temperature.

4. Data Analysis:

-

The TGA thermogram plots the percentage of initial weight remaining versus temperature.

-

The onset of decomposition is identified as the temperature at which significant weight loss begins.

-

The derivative of the TGA curve (DTG curve) shows the rate of weight loss, and its peak indicates the temperature of the maximum decomposition rate.

Experimental Workflow for Thermal Analysis

The following diagram illustrates the logical flow of operations for the comprehensive thermal characterization of this compound polymers.

Caption: Experimental workflow for thermal analysis of this compound polymers.

References

In-Depth Technical Guide: Molecular Weight and Distribution of Poly(pentyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of molecular weight and its distribution for poly(pentyl methacrylate) (PPMA). A thorough understanding of these parameters is critical as they directly influence the physicochemical properties and, consequently, the performance of the polymer in various applications, including drug delivery systems. This document outlines the primary analytical technique, experimental protocols, and the interpretation of key data.

Introduction to Poly(this compound) and its Molecular Characteristics

Poly(this compound) is a polymer synthesized from the this compound monomer. As with all polymers, the length of the polymer chains is not uniform, resulting in a distribution of molecular weights. The key parameters used to describe this distribution are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI).

-

Number-Average Molecular Weight (Mn): This is the total weight of all the polymer chains in a sample divided by the total number of polymer chains. It is particularly sensitive to the presence of low molecular weight chains.

-

Weight-Average Molecular Weight (Mw): This average is more sensitive to the presence of high molecular weight chains. For any polymer with a distribution of chain lengths, Mw is always greater than Mn.[1]

-

Polydispersity Index (PDI): The PDI is the ratio of Mw to Mn (PDI = Mw/Mn) and provides a measure of the breadth of the molecular weight distribution.[1] A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length. Synthetic polymers are typically polydisperse, with PDI values greater than 1.0.

The molecular weight and its distribution are crucial as they significantly impact the polymer's physical properties such as its strength, toughness, and chemical resistance.[2]

Experimental Determination of Molecular Weight Distribution

The most widely used technique for determining the molecular weight and distribution of polymers is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[2][3] GPC/SEC separates polymer molecules based on their size in solution, or more accurately, their hydrodynamic volume.[4]

Principle of Gel Permeation Chromatography (GPC/SEC)

In GPC/SEC, a solution of the polymer sample is passed through a column packed with porous beads.[5] Larger polymer molecules, which are excluded from the pores, travel a shorter path and elute from the column first.[5] Smaller molecules can diffuse into the pores, leading to a longer retention time and later elution.[5] By calibrating the column with polymer standards of known molecular weights, the elution time of the sample can be correlated to its molecular weight distribution.[2]

Typical Experimental Protocol for Poly(alkyl methacrylates)

While specific experimental data for poly(this compound) is not abundantly available in the public literature, a reliable protocol can be established based on the analysis of similar poly(alkyl methacrylates) such as poly(methyl methacrylate) (PMMA).

Table 1: Typical GPC/SEC Experimental Parameters for Poly(alkyl methacrylates)

| Parameter | Typical Value/Condition |

| Instrumentation | Agilent 1260 Infinity GPC/SEC System or similar |

| Mobile Phase (Eluent) | Tetrahydrofuran (THF) |

| Columns | 2 x PLgel 5 µm MIXED-D, 7.5 x 300 mm |

| Flow Rate | 1.0 mL/min |

| Temperature | 40 °C |

| Detector | Refractive Index (RI) Detector |

| Calibration Standards | Polystyrene or Polymethyl methacrylate (PMMA) standards |

| Sample Preparation | Dissolve polymer in THF at a concentration of 1-2 mg/mL. Allow to dissolve overnight and filter through a 0.22 µm PTFE filter before injection. |

Source: Inferred from typical conditions for methacrylic polymers.[2][6]

Quantitative Data for Poly(methacrylates)

The following table summarizes representative molecular weight data for polymethacrylates obtained by GPC/SEC. Due to the limited availability of specific data for poly(this compound), data for deuterated poly(methacrylic acid) is included to illustrate a typical GPC/SEC result.

Table 2: Molecular Weight and Polydispersity of a Polymethacrylate Sample

| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Deuterated Poly(methacrylic acid) | 991,985 | 1,252,000 | 1.263 |

Source: Polymer Source, Inc.[7]

Visualizing the Experimental Workflow and Data Relationships

To better understand the experimental process and the significance of the data obtained, the following diagrams are provided.

Conclusion

The molecular weight and distribution of poly(this compound) are fundamental characteristics that dictate its physical behavior and suitability for various applications, particularly in the pharmaceutical and drug development fields. Gel Permeation Chromatography (GPC/SEC) is the standard and most effective method for determining these properties. By following a well-defined experimental protocol, researchers can obtain reliable data on Mn, Mw, and PDI, which are essential for quality control, material development, and predicting in-vivo performance. The provided workflow and conceptual diagrams serve as a guide to both the practical aspects of the analysis and the theoretical importance of the results.

References

An In-depth Technical Guide to the Glass Transition Temperature of Poly(pentyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the glass transition temperature (Tg) of poly(pentyl methacrylate), a crucial parameter influencing its physical properties and applications. This document details the experimental methodologies for both the synthesis of the polymer and the determination of its Tg, presents available quantitative data, and explores the underlying factors affecting this thermal transition.

Introduction to the Glass Transition in Poly(this compound)

The glass transition is a reversible physical transition in amorphous materials, including polymers like poly(this compound). As the polymer cools, it transforms from a rubbery, viscous state to a rigid, glassy state. The temperature at which this transition occurs is the glass transition temperature (Tg). Below its Tg, the polymer is hard and brittle, while above it, the polymer becomes soft and flexible. This change in mechanical properties is a direct consequence of the onset of large-scale molecular motion of the polymer chains.

The Tg is a critical parameter for determining the practical applications of poly(this compound). It dictates the material's processing temperature, mechanical performance under different thermal conditions, and its suitability for various applications, including in the pharmaceutical and biomedical fields where material properties must be precisely controlled.

Synthesis of Poly(this compound)

Poly(this compound) is typically synthesized through free-radical polymerization of the this compound monomer. The polymerization can be carried out using various techniques, including bulk, solution, and emulsion polymerization. The choice of method can influence the polymer's molecular weight and molecular weight distribution, which in turn can affect its glass transition temperature.

Experimental Protocol: Free-Radical Bulk Polymerization

Bulk polymerization is a straightforward method that involves the polymerization of the monomer in the absence of a solvent.

Materials:

-

This compound (monomer)

-

2,2'-Azobisisobutyronitrile (AIBN) (initiator)

-

Methanol (non-solvent for precipitation)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Reaction vessel (e.g., Schlenk flask) with a magnetic stirrer

-

Heating mantle or oil bath with temperature control

-

Vacuum oven

Procedure:

-

Monomer Purification: this compound monomer is typically purified by passing it through a column of basic alumina to remove any inhibitors.

-

Initiator Addition: The purified monomer is placed in the reaction vessel. A calculated amount of AIBN initiator (e.g., 0.1 mol% with respect to the monomer) is added to the monomer.

-

Inert Atmosphere: The reaction vessel is sealed and the mixture is deoxygenated by bubbling with nitrogen or argon gas for a sufficient period (e.g., 30 minutes) to prevent inhibition of the polymerization by oxygen.

-

Polymerization: The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) while stirring. The polymerization is allowed to proceed for a predetermined time (e.g., several hours).

-

Isolation and Purification: After the desired reaction time, the viscous polymer solution is cooled to room temperature. The polymer is then precipitated by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Drying: The precipitated poly(this compound) is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Determination of the Glass Transition Temperature

The glass transition temperature of poly(this compound) is commonly determined using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity of the polymer.

Experimental Protocol:

-

Sample Preparation: A small amount of the dried poly(this compound) sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to provide a stable and inert atmosphere.

-

Thermal Program: The sample is subjected to a controlled temperature program. A common procedure involves:

-

An initial heating scan to erase the thermal history of the sample (e.g., from room temperature to a temperature well above the expected Tg at a heating rate of 10-20 °C/min).

-

A controlled cooling scan (e.g., at 10 °C/min) to a temperature well below the Tg.

-

A second heating scan (e.g., at 10 °C/min) through the glass transition region. The Tg is typically determined from this second heating scan to ensure a consistent thermal history.

-

-

Data Analysis: The glass transition temperature is determined from the DSC thermogram as the midpoint of the step change in the heat flow curve. The heating rate can influence the measured Tg value; therefore, it is crucial to report the heating rate along with the Tg value.[1][2]

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for determining the Tg. It measures the mechanical properties of a material as a function of temperature, frequency, and time by applying an oscillatory force. The glass transition is associated with a significant drop in the storage modulus (E') and a peak in the loss modulus (E'') and the damping factor (tan δ).

Experimental Protocol:

-

Sample Preparation: A rectangular film or bar of poly(this compound) with well-defined dimensions is prepared.

-

Instrument Setup: The sample is mounted in the DMA instrument using an appropriate clamping system (e.g., tensile, cantilever, or three-point bending).

-

Test Parameters: The experiment is conducted by applying a sinusoidal strain at a fixed frequency (e.g., 1 Hz) and a small amplitude while ramping the temperature at a constant rate (e.g., 2-5 °C/min) through the glass transition region.

-

Data Analysis: The glass transition temperature can be determined from the DMA data in several ways:

Quantitative Data for the Glass Transition Temperature of Poly(this compound)

The glass transition temperature of poly(this compound) is influenced by several factors, including the molecular weight of the polymer, its tacticity (the stereochemical arrangement of the pendant groups), and the experimental conditions of the measurement. The following table summarizes a reported value for the glass transition temperature of a related polymer. It is important to note that literature values can vary, and direct comparison should be made with caution, considering the different synthesis and measurement conditions.

| Polymer | Glass Transition Temperature (Tg) (°C) | Measurement Method | Reference |

| Polymethyl(α-n-pentyl)acrylate | 36 | TSDC | [6] |

Note: TSDC stands for Thermally Stimulated Depolarization Current, another technique for studying molecular relaxations in polymers.

Factors Influencing the Glass Transition Temperature

Several molecular and experimental factors can influence the measured glass transition temperature of poly(this compound):

-

Length of the Alkyl Side Chain: For poly(n-alkyl methacrylates), the Tg generally decreases as the length of the n-alkyl side chain increases. This is due to the plasticizing effect of the longer, more flexible side chains, which increases the free volume and facilitates the movement of the polymer backbone.

-

Molecular Weight: The Tg of polymers generally increases with increasing molecular weight up to a certain point, after which it plateaus. This is described by the Flory-Fox equation. Higher molecular weight polymers have fewer chain ends, which have greater mobility and contribute to a lower Tg.

-

Tacticity: The stereochemistry of the polymer chain can affect its packing and mobility. For poly(methyl methacrylate), the syndiotactic form generally has a higher Tg than the isotactic form due to more restricted chain motion. A similar trend can be expected for poly(this compound).

-

Heating/Cooling Rate (DSC): Higher heating rates in DSC measurements tend to shift the observed glass transition to higher temperatures.[1][2] This is because the polymer chains have less time to respond to the temperature change.

-

Frequency (DMA): In DMA, the measured Tg increases with increasing frequency of the applied oscillatory stress.[3][5] At higher frequencies, the polymer chains have less time to relax, and thus the transition to the rubbery state occurs at a higher temperature.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of poly(this compound).

Conclusion

The glass transition temperature is a fundamental property of poly(this compound) that governs its material behavior and dictates its potential applications. This technical guide has provided an in-depth overview of the synthesis of this polymer and the primary analytical techniques, DSC and DMA, used for the accurate determination of its Tg. Understanding the experimental protocols and the factors that influence the glass transition is essential for researchers and scientists in the fields of polymer chemistry, materials science, and drug development to effectively design and utilize poly(this compound) in their respective applications. The provided workflow offers a clear visual representation of the key steps involved in the journey from monomer to the characterization of this important thermal property.

References

The Rising Potential of Pentyl Methacrylate in Advanced Scientific Research: An In-Depth Technical Guide

For Immediate Release

Ontario, New York – December 15, 2025 – As the scientific community continues its quest for novel materials to address complex challenges in medicine and beyond, pentyl methacrylate is emerging as a polymer with significant, yet underexplored, potential. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, its properties, synthesis, and burgeoning applications in cutting-edge research fields. While much of the current literature focuses on its shorter-chain cousin, poly(methyl methacrylate) (PMMA), the unique characteristics of poly(this compound) (PPMA) suggest a promising future in areas such as drug delivery, tissue engineering, and advanced coatings.

Core Properties and Synthesis of this compound

This compound is an organic compound with the chemical formula C₉H₁₆O₂. It is the ester of methacrylic acid and pentanol. The monomer can be polymerized to form poly(this compound), a thermoplastic polymer. The presence of the five-carbon pentyl group in its side chain imparts distinct physical and chemical properties compared to other polymethacrylates, influencing its glass transition temperature, hydrophobicity, and mechanical characteristics.

The synthesis of poly(this compound) is typically achieved through free-radical polymerization. This process can be initiated using thermal initiators, such as azobisisobutyronitrile (AIBN), or through photoinitiation. The polymerization kinetics of n-pentyl methacrylate have been studied to understand the propagation and termination rate coefficients, which are crucial for controlling the molecular weight and dispersity of the resulting polymer.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₂ | [1] |

| Molar Mass | 156.22 g/mol | [1] |

| IUPAC Name | pentyl 2-methylprop-2-enoate | [1] |

| CAS Number | 2849-98-1 | [1] |

Experimental Protocols: Synthesis of Poly(this compound)

A fundamental understanding of the synthesis of poly(this compound) is essential for its application in research. The following protocols are based on established methods for radical polymerization.

Bulk Radical Polymerization of n-Pentyl Methacrylate

This protocol describes the bulk polymerization of n-pentyl methacrylate (PnMA) initiated by 2,2′-azobis(isobutyronitrile) (AIBN) at 60 °C.

Materials:

-

n-Pentyl methacrylate (PnMA), inhibitor removed

-

2,2′-azobis(isobutyronitrile) (AIBN)

-

Argon gas

-

Ice bath

-

Vacuum oven

Procedure:

-

Prepare a solution of AIBN in PnMA at the desired concentration.

-

Purge the solution with argon gas for at least 15 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Heat the reaction mixture to 60 °C in a controlled temperature bath to initiate polymerization.

-

Allow the polymerization to proceed for a predetermined time.

-

Stop the polymerization by rapidly cooling the reaction vessel in an ice bath.

-

Determine the monomer conversion gravimetrically by removing the residual monomer in a vacuum oven at 60 °C until a constant weight is achieved.[2]

Pulsed-Laser Polymerization (PLP) for Kinetic Studies

This method is employed to determine the propagation rate coefficient (k_p) of this compound polymerization.

Materials:

-

n-Pentyl methacrylate (PnMA), inhibitor removed

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Toluene (optional, for solution polymerization)

-

Argon gas

-

Nd:YAG laser

-

Size-Exclusion Chromatography (SEC) system

Procedure:

-

Prepare a mixture of PnMA and the photoinitiator (e.g., 5.0 mmol L⁻¹ DMPA). For solution polymerization, toluene is added.

-

Transfer the mixture to a suitable reaction vessel (e.g., a cuvette) and purge with argon for 10 minutes.

-

Preheat the sample for 15 minutes to the desired reaction temperature.

-

Expose the sample to periodic laser pulses from an Nd:YAG laser at a known repetition rate. The number of pulses should be controlled to keep monomer conversion below 5%.

-

Terminate the polymerization by introducing an inhibitor (e.g., hydroquinone).

-

Analyze the molecular weight distribution of the resulting polymer using Size-Exclusion Chromatography (SEC) to determine the propagation rate coefficient.[2]

Table 2: Reaction Conditions and Results from PLP-SEC Analysis of Bulk Radical Polymerization of n-Pentyl Methacrylate

| Temperature (°C) | Pulse Repetition Rate (Hz) | Monomer Conversion (%) | k_p (L mol⁻¹ s⁻¹) |

| 20 | 10 | < 5 | 450 |

| 40 | 7 | < 5 | 720 |

| 60 | 10 | < 5 | 1100 |

(Data derived from kinetic studies of n-pentyl methacrylate polymerization)[2]

Potential Research Applications

The versatility of this compound opens up a wide array of potential research applications, particularly in the fields of drug delivery and biomaterials. While direct research on this compound in these areas is still emerging, its properties allow for logical extrapolation from the extensive research on other polymethacrylates.

Drug Delivery Systems

The hydrophobicity of poly(this compound) makes it a suitable candidate for the encapsulation of poorly water-soluble drugs. Its ability to form nanoparticles and microspheres can be exploited for controlled and targeted drug delivery.

-

Nanoparticle Drug Carriers: PPMA nanoparticles can be formulated to encapsulate hydrophobic drugs, protecting them from degradation and enabling intravenous administration. The surface of these nanoparticles can be functionalized with targeting ligands to direct them to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.[3]

-

Hydrogels for Controlled Release: While PPMA itself is hydrophobic, it can be copolymerized with hydrophilic monomers, such as 2-hydroxyethyl methacrylate (HEMA), to form hydrogels.[4] These hydrogels can absorb significant amounts of water and can be designed to release encapsulated drugs in a controlled manner, responding to stimuli such as pH or temperature.[5][6]

Biomaterials and Tissue Engineering

The biocompatibility of polymethacrylates is well-established, with PMMA being widely used in medical devices and bone cements.[7][8] Poly(this compound) can be explored for similar applications, with its specific mechanical properties offering potential advantages.

-

Tissue Engineering Scaffolds: Porous scaffolds are crucial for guiding tissue regeneration. PPMA and its copolymers can be fabricated into scaffolds with controlled porosity and mechanical properties to support cell attachment, proliferation, and differentiation.[9][10]

-

Coatings for Medical Implants: The hydrophobic nature of PPMA could be utilized to create coatings for medical implants to improve their biocompatibility and reduce protein adsorption and bacterial adhesion. Surface modification techniques can be employed to further enhance these properties.[11]

Future Outlook

This compound represents a promising polymer for a variety of advanced research applications. While the majority of current research in the methacrylate family has concentrated on PMMA, the distinct properties imparted by the pentyl side chain warrant further investigation. Future research should focus on the synthesis and characterization of this compound-based nanoparticles and hydrogels for specific drug delivery applications, as well as the fabrication and in vitro/in vivo evaluation of PPMA-based scaffolds for tissue engineering. The exploration of its biocompatibility and degradation profile will be crucial for its translation into clinical applications. The data and protocols presented in this guide serve as a foundational resource for scientists and researchers poised to unlock the full potential of this versatile polymer.

References

- 1. This compound | C9H16O2 | CID 76101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. mdpi.com [mdpi.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]